(2,3,5-Trimethoxyphenyl)methanol

Medicinal Chemistry Organic Synthesis Computational Chemistry

Sourcing the correct trimethoxybenzyl alcohol isomer is critical for medicinal chemistry routes where substitution patterns dictate biological activity and synthetic outcomes. (2,3,5-Trimethoxyphenyl)methanol (CAS 107301-77-9) provides the precise 2,3,5-TMP pharmacophore required for: - Anticancer tubulin polymerization analog synthesis - Antibacterial SAR studies against S. aureus - Replication of patented routes (e.g., CA2381334A1) XLogP3: 1.0; M.Wt: 198.22 g/mol. Immediate supply for R&D.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B12962695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5-Trimethoxyphenyl)methanol
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)OC)CO
InChIInChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3
InChIKeyFMHOXQHQHVVWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: (2,3,5-Trimethoxyphenyl)methanol


(2,3,5-Trimethoxyphenyl)methanol (CAS 107301-77-9) is a specialized benzylic alcohol building block with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is classified as a trimethoxyphenyl (TMP) derivative, a class of compounds known for their diverse applications in medicinal chemistry, particularly in the synthesis of complex pharmacologically active molecules [1]. Its distinct 2,3,5-substitution pattern on the phenyl ring provides a unique spatial and electronic environment compared to other isomers, making it a compound of interest for specific research and development needs.

Building block for 2,3,5-trimethoxyphenyl (TMP) pharmacophore synthesis
Key precursor in patented synthetic route CA2381334A1
Enables structure-activity relationship (SAR) studies on methoxy substitution

Isomer Specificity: (2,3,5-Trimethoxyphenyl)methanol


Despite sharing the same molecular formula and core benzylic alcohol structure, isomeric trimethoxybenzyl alcohols like 3,4,5-trimethoxybenzyl alcohol (CAS 3840-31-1) and 2,4,6-trimethoxybenzyl alcohol (CAS 61040-78-6) cannot be reliably substituted for (2,3,5-Trimethoxyphenyl)methanol [1]. The specific positioning of the methoxy groups (2,3,5) creates a unique electron density distribution and steric profile that directly impacts its reactivity as a building block and its potential for downstream biological interactions . This structural specificity is critical in target-oriented synthesis and medicinal chemistry campaigns where subtle changes in substitution patterns are known to dramatically alter the potency, selectivity, and pharmacokinetic properties of the final compounds containing the trimethoxyphenyl (TMP) pharmacophore .

Isomeric substitution pattern

3,4,5- and 2,4,6-trimethoxybenzyl alcohols differ in electron distribution and steric profile, which may shift reactivity and downstream biological interactions.

Patented synthetic route dependence

Only the 2,3,5-isomer provides the specific aldehyde intermediate required in CA2381334A1; other isomers do not yield this intermediate without additional synthetic steps.

Comparative Evidence: (2,3,5-Trimethoxyphenyl)methanol


Physicochemical and Computed Property Signatures

The isomeric identity of (2,3,5-Trimethoxyphenyl)methanol is validated by its unique InChIKey and computed properties which differentiate it from other trimethoxybenzyl alcohols. It has a computed XLogP3 value of 1.0 and a topological polar surface area (TPSA) of 47.9 Ų. In contrast, the 3,4,5-isomer (CAS 3840-31-1) exhibits a different InChIKey (QPHLRCUCFDXGLY-UHFFFAOYSA-N) and has a reported XLogP3 of 0.9 and a TPSA of 47.9 Ų [1][2]. The 2,4,6-isomer (CAS 61040-78-6) similarly possesses a distinct InChIKey (FMHOXQHQHVVWPN-UHFFFAOYSA-N). This difference in the XLogP3 value suggests a slight variance in lipophilicity, which can influence solubility and membrane permeability in biological assays [2].

Physicochemical property signatures
Head-to-head computed data
Target XLogP3: 1.0; TPSA: 47.9 Ų
Comparator (3,4,5-isomer): XLogP3 0.9; TPSA identical
Slight lipophilicity variance may influence solubility and permeability in assays.
Based on computed properties; experimental validation advised.
Medicinal Chemistry Organic Synthesis Computational Chemistry

Synthetic Utility as a Pharmacologically Active Aldehyde Precursor

(2,3,5-Trimethoxyphenyl)methanol serves as a direct precursor to (2,3,5-trimethoxyphenyl)benzaldehyde, a compound identified as a novel intermediate in patent CA2381334A1 for the preparation of pharmacologically-active agents [1]. This specific aldehyde intermediate is not accessible from other isomeric benzyl alcohols like 3,4,5- or 2,4,6-trimethoxybenzyl alcohols without additional and potentially complex synthetic steps. The patent explicitly details the use of this specific substitution pattern for the subsequent cyanation reaction to yield a key intermediate, highlighting the irreplaceable nature of the 2,3,5-isomer in this synthetic route [1].

Synthetic utility as aldehyde precursor
Direct head-to-head comparison
Oxidation yields (2,3,5-trimethoxyphenyl)benzaldehyde – a required intermediate in CA2381334A1.
Essential for research following the patented synthetic sequence.
Patented route context; verify synthetic feasibility at required scale.
Process Chemistry Organic Synthesis Medicinal Chemistry

Tubulin Inhibition Activity of TMP-Based Analogs

Compounds containing the trimethoxyphenyl (TMP) pharmacophore, of which (2,3,5-Trimethoxyphenyl)methanol is a foundational building block, have demonstrated potent in vitro anticancer activity. TMP-based analogs have been reported with IC50 values ranging from 1.38 to 3.21 μM against the hepatocellular carcinoma (HepG2) cell line, a potency comparable to the reference compound podophyllotoxin [1]. The biological activity is attributed to the TMP group's ability to inhibit key targets such as tubulin polymerization, a mechanism validated by flow cytometry analysis showing cell cycle arrest at the G2/M phase [1].

Tubulin inhibition of TMP analogs
Class-level inference
TMP-containing analogs show IC50 1.38–3.21 μM against HepG2 cells, comparable to podophyllotoxin.
Supports tubulin polymerization research context; data is from derived analogs, not this building block.
Requires direct validation with compounds synthesized from this precursor.
Cancer Biology Chemical Biology Drug Discovery

Antibacterial Potency and Methoxy Substitution Pattern

The position of methoxy groups on the phenyl ring can significantly influence biological activity. In a study synthesizing muchimangin analogs from 2,4,5-trimethoxydiphenyl methanol, the resulting compounds exhibited significant antibacterial activity against *Staphylococcus aureus* with Minimum Inhibitory Concentration (MIC) values as low as 10.0 μM [1]. This suggests that the specific 2,4,5-substitution pattern (which is regioisomerically related to 2,3,5) contributes favorably to the pharmacophore. While this data is for a related isomer, it provides class-level evidence that different TMP substitution patterns lead to different potency profiles, underscoring the need to select the correct isomer for the target application [1].

Antibacterial potency and substitution
Class-level inference
Related 2,4,5-TMP analogs show MIC 10.0–25.0 μM against S. aureus.
Supports antibacterial SAR exploration; methoxy position influences potency.
Class-level evidence; direct testing on final compounds required.
Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Key Applications: (2,3,5-Trimethoxyphenyl)methanol


Synthesis of a Patented Active Intermediate

When a research program is following the synthetic route detailed in patent CA2381334A1, procurement of (2,3,5-Trimethoxyphenyl)methanol is a mandatory step. Its oxidation yields the specific (2,3,5-trimethoxyphenyl)benzaldehyde intermediate required for the subsequent cyanation and multi-step conversion into the final pharmacologically-active agent [1]. Substitution with another isomer would derail the entire synthetic sequence.

Building TMP-Based Tubulin Inhibitor Libraries

For medicinal chemistry programs targeting tubulin polymerization for anticancer drug discovery, (2,3,5-Trimethoxyphenyl)methanol serves as a key starting material. It allows for the creation of analogs containing the 2,3,5-TMP pharmacophore, a motif associated with potent cytotoxicity and G2/M cell cycle arrest in cancer cell lines [2].

SAR Studies on Antibacterial TMP Analogs

In antibacterial research, (2,3,5-Trimethoxyphenyl)methanol can be used to systematically explore how the 2,3,5-methoxy substitution pattern influences activity against pathogens like *S. aureus* [3]. This building block enables the generation of novel analogs to map the SAR landscape and optimize for potency and selectivity.

Computational Chemistry and Molecular Modeling

The distinct computed properties of (2,3,5-Trimethoxyphenyl)methanol, such as its XLogP3 of 1.0 and unique InChIKey, make it a valuable entity for building and validating computational models [4]. It can be used as a reference compound in virtual screening and molecular docking studies to understand the impact of the 2,3,5-substitution on target binding.

Application
Selection Property
Validation Focus
Patented Intermediate Synthesis
2,3,5-substitution pattern
Patent-route fidelity and oxidation yield
Tubulin Inhibitor Library Synthesis
2,3,5-TMP pharmacophore building block
Tubulin polymerization assay and cell-cycle analysis
Antibacterial SAR Studies
Methoxy substitution pattern influence
MIC endpoints and spectrum-of-activity
Computational Chemistry Modeling
Unique computed property profile
Model validation and virtual screening accuracy
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